molecular formula C18H18O5 B3022244 Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate CAS No. 937602-00-1

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate

Cat. No.: B3022244
CAS No.: 937602-00-1
M. Wt: 314.3 g/mol
InChI Key: BJSAVSQBHVUBHP-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is an organic compound with the molecular formula C18H18O5 It is a benzoate ester derivative, characterized by the presence of a formyl group attached to a phenoxypropoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromopropyl benzoate under basic conditions to form the intermediate 4-(3-(4-formylphenoxy)propoxy)benzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(3-(4-carboxyphenoxy)propoxy)benzoic acid.

    Reduction: 4-(3-(4-hydroxyphenoxy)propoxy)benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxypropoxy chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate: Similar structure but with the formyl group in a different position.

    Methyl 4-(2-formylphenoxy)benzoate: Lacks the propoxy chain, making it less flexible.

Uniqueness

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is unique due to the specific positioning of the formyl group and the presence of the propoxy chain, which provides distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

methyl 4-[3-(4-formylphenoxy)propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-18(20)15-5-9-17(10-6-15)23-12-2-11-22-16-7-3-14(13-19)4-8-16/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSAVSQBHVUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594792
Record name Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-00-1
Record name Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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